Synthetic Yield Advantage: N-Boc-2-bromopyrrole vs. 2-Bromo-N-(p-toluenesulfonyl)pyrrole
In a direct comparison of synthetic routes starting from pyrrole, N-Boc-2-bromopyrrole is produced in a significantly higher overall yield than the commonly cited alternative N-protected 2-bromopyrrole, 2-bromo-N-(p-toluenesulfonyl)pyrrole. The established three-step, one-pot procedure for N-Boc-2-bromopyrrole, involving bromination followed by in situ Boc protection, achieves a consistent isolated yield of 82-89% . In contrast, a related procedure for synthesizing the p-toluenesulfonyl-protected analog results in a lower reported yield of 80% .
| Evidence Dimension | Isolated Yield from Pyrrole |
|---|---|
| Target Compound Data | 82-89% |
| Comparator Or Baseline | 2-Bromo-N-(p-toluenesulfonyl)pyrrole: 80% |
| Quantified Difference | 2-9% higher yield |
| Conditions | One-pot bromination/N-protection sequence; chromatography on amine-treated neutral silica. |
Why This Matters
This higher yield directly translates to lower cost per gram of usable intermediate, making it a more economically efficient choice for large-scale or multi-step syntheses.
